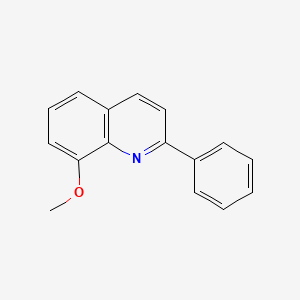
8-Methoxy-2-phenylquinoline
Vue d'ensemble
Description
8-Methoxy-2-phenylquinoline is a quinoline derivative . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These synthetic routes have been developed due to the wide range of biological and pharmacological activities of quinoline and its derivatives .Molecular Structure Analysis
The molecular formula of this compound is C16H13NO . It has a molecular weight of 235.281 . The structure elucidation of quinoline derivatives can be done using 2-D NMR spectroscopy .Chemical Reactions Analysis
Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 399.6±27.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antiplatelet Agents
8-Methoxy-2-phenylquinoline derivatives demonstrate potent antiplatelet activity. For example, 5-ethyl-4-methoxy-2-phenylquinoline has been found to be a potent compound with an IC50 value of 0.08 microM, indicating its potential as a novel antiplatelet agent with significant potency compared to indomethacin. Its mechanism may involve the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).
Antiproliferative Agents
Certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative properties. Compounds like 4'-COMe-substituted derivatives have shown significant antiproliferative activity, highlighting the importance of substitution position on the quinoline ring for their effectiveness. These compounds are particularly active against various cancer cells, indicating their potential in cancer treatment (Chen et al., 2006).
Inhibitors of DNA Repair Enzymes
8-Methoxyquinazolinone derivatives have been identified as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This finding is crucial for clinical studies focusing on the repair of drug- and radiation-induced DNA damage. The inhibitory activity of these compounds makes them a valuable asset in cancer treatment research (Griffin et al., 1998).
Dopamine Antagonists
Synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines and their evaluation as dopamine antagonists highlight their potential in neuroscientific research. While they did not show significant potential as antipsychotic agents, their dopamine receptor antagonism is notable for further investigation in neurology and psychiatry (Ellefson et al., 1980).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of this compound, have shown to inhibit tubulin polymerization, a crucial mechanism in the development of cytostatic agents for cancer treatment. These findings contribute to the understanding of microtubule assembly disruption in cancer cells (Gastpar et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They possess several pharmacological activities and are used in the development of new therapeutic agents . Therefore, the future directions of 8-Methoxy-2-phenylquinoline could involve further exploration of its potential therapeutic uses.
Propriétés
IUPAC Name |
8-methoxy-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-15-9-5-8-13-10-11-14(17-16(13)15)12-6-3-2-4-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENMLKXUZMVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573769 | |
| Record name | 8-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393109-89-2 | |
| Record name | 8-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



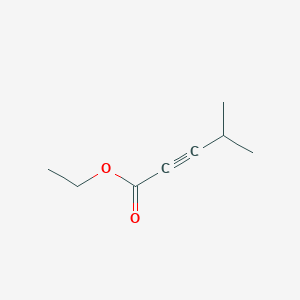
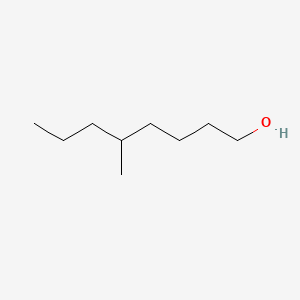
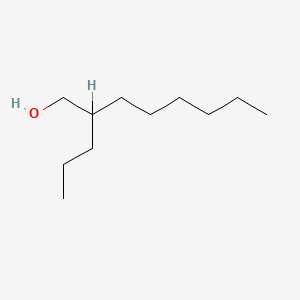

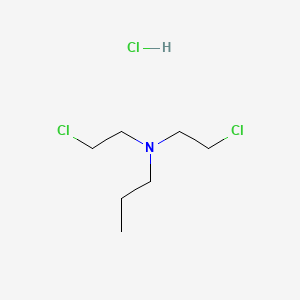


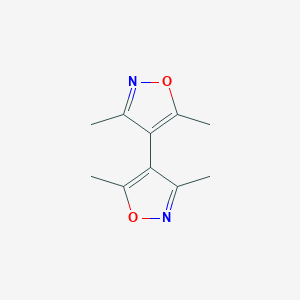

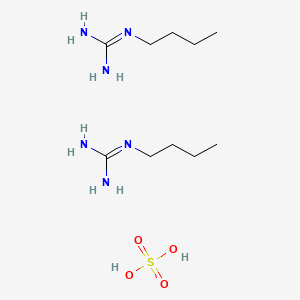

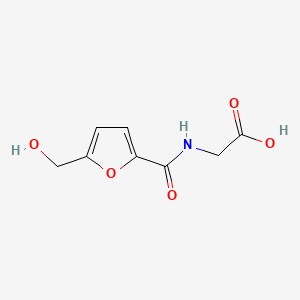
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)
